molecular formula C21H21N3O5S B2915166 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 921545-05-3

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide

Cat. No.: B2915166
CAS No.: 921545-05-3
M. Wt: 427.48
InChI Key: UDXVBGGVVJCGTE-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethylsulfonyl group at position 5. This heterocyclic scaffold is linked via a phenyl ring to a 2,6-dimethoxybenzamide moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-4-30(26,27)19-13-12-16(23-24-19)14-8-10-15(11-9-14)22-21(25)20-17(28-2)6-5-7-18(20)29-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXVBGGVVJCGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that pyridazine and pyridazinone derivatives can exhibit a wide range of pharmacological activities. The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the target.

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to affect a variety of physiological effects. The downstream effects would depend on the specific pathways affected.

Result of Action

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of biological properties, suggesting that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, a member of the pyridazine derivatives, exhibits a variety of pharmacological properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 402.46 g/mol. Its structure includes a pyridazine ring, an ethylsulfonyl group, and methoxy-substituted aromatic rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22N4O4SC_{19}H_{22}N_{4}O_{4}S
Molecular Weight402.46 g/mol
IUPAC NameThis compound
CAS Number921796-75-0

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, leading to various biochemical responses. Notably, it has been suggested that this compound could inhibit enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties.

Biological Activities

Research indicates that compounds similar to this compound display a wide range of biological activities:

  • Anticancer Activity : Studies have shown that certain pyridazine derivatives can inhibit cancer cell growth by targeting pathways involved in cell division and apoptosis.
  • Antimicrobial Properties : The compound may possess antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways suggests applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • A study published in PubMed highlighted the synthesis and biological screening of related pyridazine derivatives, which demonstrated significant anticancer activity through enzyme inhibition mechanisms .
  • Another investigation focused on the molecular docking studies of sulfonamides, revealing their potential as effective inhibitors against specific cancer-related enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-dimethoxybenzamide with structurally related compounds from a 2011 Molecules study (Table 1) .

Structural Differences

Core Heterocycle :

  • The target compound features a pyridazine ring with an ethylsulfonyl group at position 6.
  • Analogs I-6230 and I-6232 retain the pyridazine core but substitute position 6 with hydrogen or a methyl group, respectively.
  • I-6273, I-6373, and I-6473 replace pyridazine with isoxazole rings (3-methyl or unsubstituted), altering electronic properties and steric bulk .

Linker Region: The target compound employs a direct phenyl linkage between the pyridazine and benzamide groups. Analogs I-6230, I-6232, and I-6273 use a phenethylamino linker, while I-6373 and I-6473 utilize phenethylthio or phenethoxy linkers.

Terminal Functional Group :

  • The target compound terminates in a 2,6-dimethoxybenzamide , which introduces hydrogen-bond acceptors (methoxy oxygen atoms) and steric hindrance.
  • Analogs feature ethyl ester termini (e.g., I-6230, I-6473), which are more prone to hydrolysis than the stable amide bond in the target molecule .

Physicochemical Properties (Theoretical Analysis)

Property Target Compound I-6230 I-6232 I-6273
Molecular Weight ~471 g/mol ~419 g/mol ~433 g/mol ~419 g/mol
logP ~2.5 (moderate hydrophilicity) ~3.8 (higher lipophilicity) ~3.9 (higher lipophilicity) ~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors 8 7 7 7
Key Substituents Ethylsulfonyl, dimethoxy Pyridazin-3-yl, ethyl ester 6-methylpyridazin-3-yl, ethyl ester Methylisoxazol-5-yl, ethyl ester

Notes:

  • The ethylsulfonyl group in the target compound likely enhances aqueous solubility compared to methyl or unsubstituted pyridazine analogs.
  • The amide terminus improves metabolic stability relative to the ester-terminated analogs, which may undergo rapid hydrolysis in vivo .

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